(3R,4S)-4-fluoro-N-(propan-2-yl)oxolan-3-amine
Overview
Description
(3R,4S)-4-fluoro-N-(propan-2-yl)oxolan-3-amine is a useful research compound. Its molecular formula is C7H14FNO and its molecular weight is 147.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
PET Radioligand Development for MAO-B Activity Visualization (S. Nag et al., 2013) developed novel fluorine-18 labeled derivatives of propargyl amine as potential PET radioligands. These compounds, including (S)-1-fluoro-N,4-dimethyl-N-(prop-2-ynyl)pent-4-en-2-amine and others, were synthesized for visualizing monoamine oxidase B (MAO-B) activity in the brain. They demonstrated specific binding to MAO-B, making them potential candidates for PET imaging studies.
Development of Chiral Resolution Reagents (Sergi Rodríguez-Escrich et al., 2005) introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent that reacts with various α-chiral primary and secondary amines. This compound is effective for the analysis of scalemic mixtures of amines, showcasing the importance of fluorinated compounds in analytical chemistry.
Use in Fluorogenic Amine Research (E. Sato et al., 1984) explored 4-amino-7-nitrobenz-2-oxa-1,3-diazole, a key fluorogenic amine, which showed potential as a substrate for microdetermination of chymotrypsin. This research underscores the utility of fluorinated amines in developing substrates for enzyme assays.
Synthesis and Molecular Properties of Proline Derivatives (A. Testa et al., 2018) studied the synthesis and molecular properties of 3-fluoro-4-hydroxyprolines. These compounds, including (3R,4S)-F-Hyp, are used in medicinal and biological chemistry for their ability to alter proline's natural properties, affecting its recognition by biological systems.
Orexin-1 Receptor Mechanisms in Binge Eating (L. Piccoli et al., 2012) investigated compounds like GSK1059865, containing a 3-fluoro-2-methoxybenzoyl group, as OX1R antagonists to modulate compulsive food consumption. This research highlights the role of fluorinated compounds in studying neurological and behavioral conditions.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-propan-2-yloxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c1-5(2)9-7-4-10-3-6(7)8/h5-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBULGNKTKSZDJL-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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